



In-Depth Technical Guide: BMS-182874 Hydrochloride

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Compound of Interest		
Compound Name:	Bms 182874 hydrochloride	
Cat. No.:	B606217	Get Quote

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This technical guide provides a comprehensive overview of BMS-182874 hydrochloride, a potent and selective endothelin ETA receptor antagonist. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data: BMS-182874 Hydrochloride

BMS-182874 hydrochloride is a non-peptide antagonist that has been instrumental in researching the physiological and pathological roles of endothelin-1 (ET-1).[1] Its high affinity and selectivity for the endothelin A (ETA) receptor make it a valuable tool in cardiovascular and other related research areas.[1][2]



Property	Value	Reference(s)
Molecular Weight	381.88 g/mol	[1][2][3]
Chemical Formula	C17H19N3O3S·HCl	[1][2][3]
IUPAC Name	5-(dimethylamino)-N-(3,4- dimethylisoxazol-5- yl)naphthalene-1-sulfonamide hydrochloride	[1][3]
CAS Number	1215703-04-0	[1][3][4]
Appearance	White crystalline solid	[1]
Solubility	Soluble in DMSO (up to 100 mM)	[1]
Purity	≥98% (by HPLC)	[2]
Storage	Store at room temperature	[1][2]

Mechanism of Action and Signaling Pathway

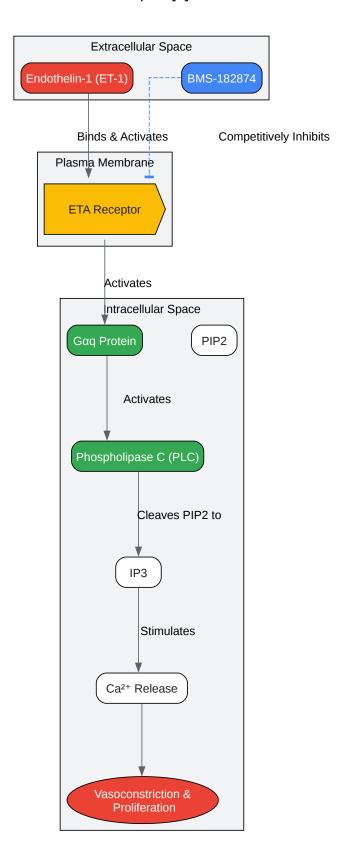
BMS-182874 hydrochloride functions as a competitive antagonist at the ETA receptor, one of the two primary endothelin receptor subtypes (ETA and ETB).[1][2] The ETA receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) triggers a signaling cascade that leads to vasoconstriction and cell proliferation.[3][5]

Upon binding of ET-1, the ETA receptor activates the G α q subunit of its associated G-protein. [6][7] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²+).[5] This increase in cytosolic Ca²+ is a primary driver of vasoconstriction.[1][5]

BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking the initiation of this signaling cascade.[1] This antagonism prevents the ET-1-stimulated increase in inositol phosphate accumulation and subsequent calcium mobilization, leading to



the inhibition of vasoconstriction.[1] Notably, BMS-182874 displays over 1000-fold selectivity for the ETA receptor compared to the ETB receptor.[2]





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ETA Receptor Signaling and BMS-182874 Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BMS-182874 hydrochloride.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of BMS-182874 for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- Cell membranes from cells expressing the human ETA receptor (e.g., CHO cells).
- [125] ET-1 (Radioligand).
- BMS-182874 hydrochloride.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · 96-well plates.
- Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
- · Scintillation fluid and counter.

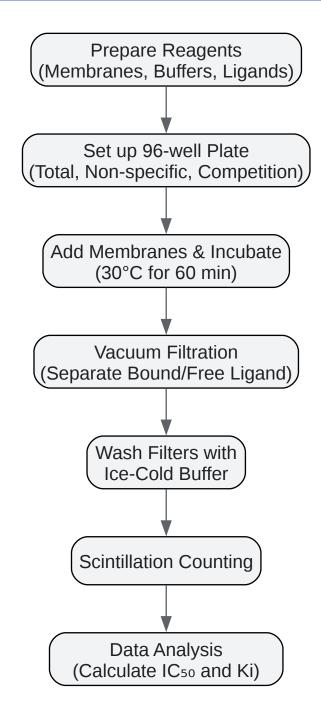
Procedure:

- Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - $\circ~$ Total Binding: 50 μL of [1251]ET-1 and 50 μL of binding buffer.



- Non-specific Binding: 50 μL of [125 I]ET-1 and 50 μL of a high concentration of unlabeled ET-1 (e.g., 1 μM).
- Competition: 50 μL of [125] ET-1 and 50 μL of varying concentrations of BMS-182874.
- Incubation: Add 150 μ L of the diluted membrane preparation to each well. Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
- Washing: Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BMS-182874. Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.





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Workflow for Competitive Radioligand Binding Assay

In Vivo Blood Pressure Assessment in Rats

This protocol evaluates the in vivo efficacy of BMS-182874 in antagonizing the pressor effects of exogenously administered ET-1.

Materials:



- Conscious, normotensive rats (e.g., Sprague-Dawley).
- BMS-182874 hydrochloride, formulated for oral (p.o.) or intravenous (i.v.) administration.
- Endothelin-1 (ET-1) solution for injection.
- Catheters for arterial blood pressure monitoring and intravenous administration.
- Blood pressure transducer and recording system.

Procedure:

- Animal Preparation: Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for infusions) of the rats. Allow for a recovery period.
- Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.
- ET-1 Challenge (Control): Administer a bolus intravenous injection of ET-1 and record the resulting pressor response (increase in MAP).
- BMS-182874 Administration: Administer BMS-182874 either orally via gavage or intravenously through the catheter at a specific dose (e.g., ED₅₀ of 30 μmol/kg for oral administration).[1]
- Post-treatment ET-1 Challenge: At a defined time point after BMS-182874 administration,
 repeat the ET-1 challenge as in step 3.
- Data Analysis: Compare the magnitude of the pressor response to ET-1 before and after the administration of BMS-182874. A significant reduction in the ET-1-induced pressor response indicates effective ETA receptor antagonism in vivo.

This guide provides foundational information for researchers working with BMS-182874 hydrochloride. For specific applications, further optimization of these protocols may be necessary.



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